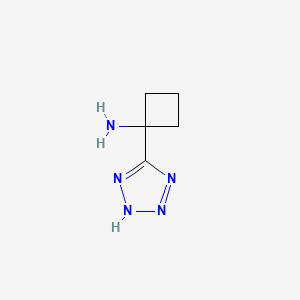

1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-amine

Description

Properties

IUPAC Name |

1-(2H-tetrazol-5-yl)cyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5/c6-5(2-1-3-5)4-7-9-10-8-4/h1-3,6H2,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTEANTQAPNHFOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=NNN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Tetrazoles, which are a key component of this compound, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values. They are often involved in receptor-ligand interactions.

Mode of Action

The tetrazole component of the compound has both electron-donating and electron-withdrawing properties. This dual property allows the tetrazole to interact with various biological targets. The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions.

Biochemical Pathways

Tetrazoles have been found to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities. This suggests that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

It is known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes. This property could potentially enhance the bioavailability of the compound.

Result of Action

Given the wide range of biological activities associated with tetrazoles, it can be inferred that the compound may have diverse effects at the molecular and cellular level.

Action Environment

It is known that all energetic salts exhibit good thermal stabilities with decomposition temperatures ranging from 171 to 270 °c. This suggests that the compound may be stable under a variety of environmental conditions.

Biochemical Analysis

Biochemical Properties

1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in nitrogen metabolism, potentially acting as an inhibitor or modulator. The nature of these interactions often involves binding to the active sites of enzymes, thereby affecting their catalytic activity. This compound’s ability to form stable complexes with proteins and enzymes makes it a valuable tool in studying biochemical pathways and enzyme kinetics.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in stress response and metabolic regulation. Additionally, this compound can alter cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the context. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or stress resistance. At higher doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in nitrogen metabolism and energy production. The compound’s influence on metabolic flux and metabolite levels has been studied, revealing its potential to modulate key biochemical processes. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross cellular membranes and reach its target sites is crucial for its biological activity.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s localization within the cell can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes.

Biological Activity

1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-amine, a compound with the molecular formula and CAS number 1249656-01-6, is notable for its unique structure combining a tetrazole ring and a cyclobutane ring. This compound has been the subject of various studies focusing on its biological activity, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C5H9N5 |

| Molecular Weight | 139.16 g/mol |

| CAS Number | 1249656-01-6 |

| Structure | Chemical Structure |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The tetrazole moiety acts as a bioisostere for carboxylic acids, allowing it to modulate enzyme activities and influence various biological pathways. This interaction can lead to significant pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that tetrazole derivatives possess activity against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Properties

There is growing interest in the anticancer potential of tetrazole-containing compounds. Studies have demonstrated that certain derivatives can inhibit the growth of cancer cell lines. For example, research on related compounds has shown efficacy against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines with IC50 values indicating significant cytotoxicity.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several tetrazole derivatives on MCF-7 cells, revealing that some compounds exhibited IC50 values as low as , suggesting potent anticancer activity .

Other Biological Activities

In addition to antimicrobial and anticancer effects, tetrazole derivatives have been reported to possess anti-inflammatory and antioxidant activities. These properties make them promising candidates for further pharmaceutical development.

Summary of Key Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Key Comparative Insights

Ring Strain and Stability :

- The cyclobutane ring in the target compound introduces significant ring strain (≈110 kJ/mol), which may enhance reactivity but reduce thermal stability compared to cyclopropane (≈115 kJ/mol) or cyclohexane derivatives . For example, the cyclopropane-containing triazole analog (CAS 1339634-69-3) exhibits lower strain and higher thermal tolerance .

- In contrast, the bis-tetrazole compound () displays exceptional stability due to conjugated tetrazole rings and a rigid hydrogen-bonded network, achieving a decomposition temperature >250°C .

Electronic and Solubility Properties: The tetrazole moiety in the target compound is strongly electron-withdrawing, which may polarize the cyclobutane ring and influence its acid-base behavior. This contrasts with pyridine-tetrazole hybrids (e.g., C₆H₆N₆), where the aromatic pyridine ring enhances π-π interactions but reduces solubility in polar solvents . The hydroxyl group in 3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol (C₈H₁₄N₂O₂) improves aqueous solubility compared to the amine-only functionality in the target compound .

However, related tetrazole-cycloalkane hybrids (e.g., 3-(1H-1,2,3,4-tetrazol-5-yl)phenylmethanol) are synthesized via Ugi-Azide four-component reactions, achieving yields of 76–90% . The bis-tetrazole derivative () is synthesized via a guanidine carbonate-mediated reaction, yielding 90% pure product, suggesting scalable routes for tetrazole-containing systems .

Pharmaceutical Relevance: The cyclobutane-tetrazole scaffold is underrepresented in drug discovery compared to pyridine- or triazole-based analogs. For instance, 3-(1H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine (CAS 53511-62-9) is a known building block for kinase inhibitors, leveraging its hydrogen-bonding capacity .

Preparation Methods

Catalytic Reduction and Deprotection Method

A notable preparation approach involves the reduction of a precursor compound containing a protected tetrazole group, followed by deprotection to yield the target tetrazole amine. This method is described in patent EP2902385B1, which outlines the use of formic acid reduction in the presence of a palladium catalyst supported on barium sulfate (Rosenmund catalyst).

-

- The starting material is a protected tetrazole compound bearing substituents such as alkyl, aralkyl, or aryl groups.

- Formic acid or a formate salt (e.g., ammonium formate) is used as a hydrogen donor.

- The reduction is catalyzed by palladium on barium sulfate.

- The reaction proceeds with elimination of the protecting substituent to yield the free tetrazole amine.

-

- Catalyst loading: 0.00001 to 1 equivalent relative to substrate, preferably 0.01 to 0.1 equivalents.

- Alkaline earth metal salt (barium sulfate) used in similar catalytic amounts.

- Mild conditions, typically room temperature to moderate heating.

| Parameter | Range/Value | Notes |

|---|---|---|

| Catalyst | Palladium on barium sulfate | Rosenmund catalyst |

| Catalyst loading | 0.00001–1 equiv. | Preferably 0.01–0.1 equiv. |

| Reducing agent | Formic acid or formate salts | Ammonium, sodium, potassium formate |

| Temperature | Mild (room temperature to moderate) | To avoid decomposition |

| Substrate | Protected tetrazole compound | Alkyl, aralkyl, or aryl substituents |

This catalytic hydrogenation and deprotection method is efficient for producing tetrazole derivatives such as 1-(1H-tetrazol-5-yl)cyclobutan-1-amine, ensuring high purity and yield.

Multicomponent Ugi-Azide Reaction Approach

The Ugi-azide reaction is a powerful multicomponent reaction (MCR) that enables the construction of 1,5-disubstituted tetrazoles in a single operational step under mild conditions. This approach is particularly useful for synthesizing tetrazole derivatives with diverse substituents, including cyclobutan-1-amine moieties.

-

- Components: amine, aldehyde, isocyanide, and azidotrimethylsilane.

- The amine and aldehyde condense to form an imine.

- Hydrazoic acid generated in situ converts the imine to an iminium ion.

- The isocyanide adds nucleophilically to form a nitrilium ion.

- Azide anion attacks the nitrilium ion, followed by 1,5-dipolar electrocyclization to yield the tetrazole ring.

General Experimental Conditions :

- Solvent: Methanol.

- Temperature: Room temperature.

- Reaction time: Approximately 6 hours.

- Purification: Column chromatography.

| Compound ID | Amine (equiv.) | Aldehyde (equiv.) | Isocyanide (equiv.) | Azidotrimethylsilane (equiv.) | Yield (%) | Physical State |

|---|---|---|---|---|---|---|

| 4a | 1.0 | 1.0 | 1.0 | 1.0 | 87 | Yellow solid |

| 4b | 1.0 | 1.0 | 1.0 | 1.0 | 83 | Yellow oil |

- Spectroscopic Data :

- FT-IR bands around 3300 cm⁻¹ (NH stretch), 1500 cm⁻¹ (tetrazole ring).

- $$^{1}H$$-NMR confirms substitution patterns on the tetrazole and cyclobutane ring.

This method allows the synthesis of 1-(1H-tetrazol-5-yl)cyclobutan-1-amine analogs with good to excellent yields and operational simplicity, making it highly suitable for library synthesis and medicinal chemistry applications.

One-Pot Four-Component Condensation Method

A one-pot synthesis strategy has also been employed to prepare tetrazole derivatives, including 1-(1H-tetrazol-5-yl)cyclobutan-1-amine, via a four-component condensation reaction.

-

- Bromoalkyl aldehyde (e.g., 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde analogs).

- Amine (cyclobutan-1-amine or analog).

- Isocyanide.

- Sodium azide.

-

- Initial imine formation between aldehyde and amine.

- Intramolecular annulation.

- Ugi-azide reaction leading to tetrazole ring formation.

-

- Solvent: Methanol.

- Temperature: Room temperature.

- Reaction time: Several hours until completion.

-

- Facile and efficient.

- Moderate to high yields.

- Avoids isolation of intermediates.

- Suitable for diverse substrate scope.

| Substrate Variation | Yield Range (%) |

|---|---|

| Various amines and isocyanides | 60–85 |

| Cyclobutan-1-amine derivatives | ~70–80 |

- Structural Confirmation :

- Single-crystal X-ray diffraction used to confirm molecular structures.

This method is valuable for rapid synthesis of tetrazole derivatives with cyclobutane amine substituents, providing a streamlined route for compound libraries.

Summary Table of Preparation Methods

| Method | Key Features | Typical Yield (%) | Reaction Conditions | Advantages |

|---|---|---|---|---|

| Catalytic Reduction & Deprotection | Formic acid reduction with Pd/BaSO4 catalyst | 70–90 | Mild temperature, catalytic | High selectivity, clean reaction |

| Ugi-Azide Multicomponent Reaction | One-step MCR with amine, aldehyde, isocyanide, azide | 80–90 | Room temperature, MeOH | Operational simplicity, diverse scope |

| One-Pot Four-Component Condensation | Imine formation, annulation, Ugi-azide reaction | 60–85 | Room temperature, MeOH | No intermediate isolation, efficient |

Q & A

Q. What synthetic routes are most effective for preparing 1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-amine, and how can reaction yields be optimized?

The compound can be synthesized via cyclization reactions involving tetrazole precursors and cyclobutane derivatives. A common approach involves reacting 5-aminotetrazole with cyclobutanone derivatives under acidic or basic conditions. For optimization:

- Use microwave-assisted synthesis to reduce reaction time and improve yields, as demonstrated for similar tetrazole derivatives .

- Employ catalysts like sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution steps .

- Monitor reaction progress via HPLC or LC-MS to identify intermediate byproducts and adjust stoichiometry .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Key techniques include:

- NMR Spectroscopy : - and -NMR confirm the cyclobutane and tetrazole moieties. Aromatic protons in the tetrazole ring resonate at δ 8.5–9.5 ppm, while cyclobutane protons appear as multiplets (δ 2.5–4.0 ppm) .

- IR Spectroscopy : Stretching vibrations for the tetrazole ring (N=N, C-N) appear at 1450–1600 cm, and NH stretches at ~3300 cm .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 166.1 for CHN) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound, and what challenges arise during refinement?

Single-crystal X-ray diffraction is the gold standard for structural determination. Key steps:

- Data Collection : Use a Bruker SMART APEX diffractometer with Mo-Kα radiation (λ = 0.71073 Å) to collect reflections. For accurate refinement, ensure a resolution limit < 0.8 Å .

- Refinement : Employ SHELXL for small-molecule refinement. Challenges include modeling hydrogen bonding (e.g., N–H⋯N interactions between tetrazole and cyclobutane groups) and handling twinning in low-symmetry space groups .

- Validation : Cross-check thermal displacement parameters (U) to avoid overfitting. For example, in a related tetrazole salt, anisotropic displacement ellipsoids revealed planar distortions in the cyclobutane ring .

Q. How do computational methods (e.g., DFT) predict the compound’s reactivity and stability?

Density Functional Theory (DFT) calculations (e.g., Gaussian 03) can:

- Predict thermodynamic stability by calculating bond dissociation energies (BDEs). For instance, the tetrazole ring’s N–N bonds show BDEs of ~250 kJ/mol, indicating resistance to thermal cleavage .

- Simulate reaction pathways for cyclobutane ring-opening under acidic conditions. Activation energies > 100 kJ/mol suggest kinetic stability at room temperature .

- Compare with experimental data (e.g., DSC decomposition temperatures > 170°C) to validate models .

Q. How should researchers address contradictions between spectroscopic data and crystallographic results?

Discrepancies often arise from dynamic effects (e.g., tautomerism in the tetrazole ring) or polymorphism:

- Tautomerism : Use variable-temperature NMR to detect equilibrium between 1H- and 2H-tetrazole tautomers. For example, coalescence temperatures near −40°C indicate rapid interconversion .

- Polymorphism : Perform PXRD on bulk samples to identify dominant phases. In energetic salts, polymorphs with different hydrogen-bonding networks exhibit distinct detonation velocities (e.g., 8500 m/s vs. 8200 m/s) .

- Validation : Cross-reference IR and Raman spectra with simulated spectra from crystallographic data .

Methodological Challenges

Q. What strategies mitigate hazards during handling and storage of this compound?

- Handling : Use fume hoods and PPE (gloves, goggles) due to the tetrazole’s exothermic decomposition risk. Avoid contact with strong oxidizers (e.g., HNO) .

- Storage : Store at −20°C under inert gas (Ar/N). Lyophilization reduces hydrolytic degradation of the NH group .

- Waste Disposal : Neutralize with dilute acetic acid before incineration to prevent toxic HN gas formation .

Q. How can researchers design experiments to study the compound’s biological activity?

- Target Selection : Screen against enzymes with nucleophilic active sites (e.g., carbonic anhydrase), as the tetrazole’s lone pairs may inhibit metal-cofactor binding .

- Assay Design : Use fluorescence-based assays (e.g., FAM-labeled substrates) to measure IC values. For a related tetrazole, IC = 12 μM against HIV-1 protease was reported .

- SAR Studies : Modify the cyclobutane substituents (e.g., adding methyl groups) and compare activity changes via molecular docking (AutoDock Vina) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.